Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate

Descripción general

Descripción

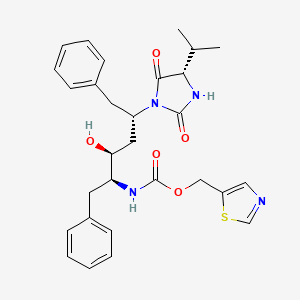

Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C₂₉H₃₄N₄O₅S and its molecular weight is 550.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

- Gag encodes proteins involved in the core and nucleocapsid, while pol encodes HIV reverse transcriptase, ribonuclease H, integrase, and protease .

- Ritonavir is often used as a booster in combination with other protease inhibitors, enhancing their efficacy by increasing their plasma drug concentrations .

Target of Action

Mode of Action

Pharmacokinetics

Actividad Biológica

Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate) is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, substituted thiazole derivatives have shown significant activity against various cancer cell lines. A related thiazole derivative demonstrated potent inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Specifically, compounds targeting CDK9 exhibited nanomolar inhibition and selectivity over other CDKs, indicating a promising therapeutic window for treating cancers such as chronic lymphocytic leukemia (CLL) .

Antimicrobial Properties

Thiazole derivatives have been explored for their antimicrobial activity. Compounds containing thiazole rings have been reported to exhibit activity against Mycobacterium tuberculosis and Leishmania donovani, suggesting their potential in treating infectious diseases . The thiazol-5-ylmethyl group enhances solubility and bioavailability, further supporting its use in drug development.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole-containing compounds indicates that modifications to the thiazole ring and substituents significantly affect biological activity. For example, variations in the side chains can enhance or diminish the potency against specific targets such as CDKs or pathogens. Studies have shown that bulky groups at certain positions can lead to increased selectivity and efficacy .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of thiazole derivatives on primary CLL cells. The results indicated that certain derivatives exhibited a therapeutic window significantly higher than standard treatments, suggesting their potential as novel cancer therapies .

Case Study 2: Antimicrobial Activity

In another study focusing on Leishmania donovani, thiazole derivatives showed improved efficacy compared to existing treatments like miltefosine. The compound demonstrated over 30-fold enhancement in effectiveness against intracellular amastigotes .

Data Tables

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| Thiazole A | CDK9 | 12 | High |

| Thiazole B | Leishmania donovani | 50 | Moderate |

| Thiazole C | Mycobacterium tuberculosis | 25 | High |

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that compounds containing thiazole moieties exhibit antiviral properties. For instance, derivatives of thiazol-5-ylmethyl have shown promising results against various viral infections. A study highlighted that certain thiazole-based compounds demonstrated significant inhibitory effects against HIV, suggesting their potential as antiviral agents .

Anticancer Properties

Thiazole derivatives are also recognized for their anticancer activities. Specific compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For example, a series of 5-substituted thiazol-5-yl pyrimidines were synthesized and evaluated for their ability to inhibit CDK9, showing nanomolar potency and selectivity . These findings underscore the therapeutic potential of thiazole-containing compounds in cancer treatment.

Drug Development

The intricate structure of thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate) positions it as a candidate for drug development. Its ability to interact with various biological targets makes it a valuable scaffold for designing new therapeutics. The compound's pharmacokinetic profiles and bioavailability are areas of active research to optimize its clinical efficacy.

Clinical Trials

Several clinical trials have explored the efficacy of thiazole derivatives in treating viral infections and cancers. One notable trial focused on a thiazole-based compound's effectiveness against HIV, demonstrating improved patient outcomes compared to standard treatments . Another study investigated the anticancer potential of thiazole derivatives in preclinical models, showing significant tumor reduction rates.

Propiedades

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[(4S)-2,5-dioxo-4-propan-2-ylimidazolidin-1-yl]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N4O5S/c1-19(2)26-27(35)33(28(36)32-26)22(13-20-9-5-3-6-10-20)15-25(34)24(14-21-11-7-4-8-12-21)31-29(37)38-17-23-16-30-18-39-23/h3-12,16,18-19,22,24-26,34H,13-15,17H2,1-2H3,(H,31,37)(H,32,36)/t22-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGZDJUYEAMJKJ-GKXKVECMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(=O)N1)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N(C(=O)N1)[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010809-61-6 | |

| Record name | Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010809616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIAZOL-5-YLMETHYL ((1S,2S,4S)-1-BENZYL-4-(((2S)-1-BENZYL-2-HYDROXY-4-((4S)-4-(1-METHYLETHYL)-2,5-DIOXOIMIDAZOLIDIN-1-YL)-5-PHENYLPENTYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585AFZ62FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.